molecular formula C11H19BO2 B12831852 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B12831852
M. Wt: 194.08 g/mol
InChI Key: WDLKQXHZSQPGQE-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with an appropriate alkene. Common reagents include boron trihalides and alkyl lithium compounds. The reaction is often carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and safety.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic acids or esters.

    Reduction: Formation of boranes.

    Substitution: Formation of new carbon-boron bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Palladium-catalyzed cross-coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while substitution reactions could produce various organoboron compounds.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules.

    Medicine: Exploration as a building block for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane exerts its effects typically involves the formation of carbon-boron bonds. The boron atom acts as a Lewis acid, facilitating various chemical transformations. Molecular targets and pathways would depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(2-methylprop-2-en-1-yl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-methylbut-3-en-1-yl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(2-methylenebut-3-en-1-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which may confer distinct reactivity and selectivity in chemical reactions compared to similar compounds.

Properties

Molecular Formula

C11H19BO2

Molecular Weight

194.08 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methylidenebut-3-enyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C11H19BO2/c1-7-9(2)8-12-13-10(3,4)11(5,6)14-12/h7H,1-2,8H2,3-6H3

InChI Key

WDLKQXHZSQPGQE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC(=C)C=C

Origin of Product

United States

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